![molecular formula C26H50O7S B15124224 [(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate
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Overview
Description
The compound (2R,3R,4R,5R)-1,2 is a stereoisomer with multiple chiral centers. It is often found in various organic compounds and has significant importance in both synthetic and natural chemistry. The specific configuration of its chiral centers gives it unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-1,2 typically involves stereoselective reactions to ensure the correct configuration at each chiral center. One common method is the use of chiral catalysts or chiral auxiliaries that guide the formation of the desired stereoisomer. For example, the use of a chiral catalyst in an aldol reaction can produce (2R,3R,4R,5R)-1,2 with high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of (2R,3R,4R,5R)-1,2 often involves large-scale stereoselective synthesis. This can include the use of biocatalysts, which are enzymes that catalyze the formation of the compound with high specificity and yield. The conditions typically involve controlled temperatures, pH levels, and the presence of specific cofactors to ensure the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-1,2 undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: This can involve the reduction of carbonyl groups back to hydroxyl groups.
Substitution: This includes nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2R,3R,4R,5R)-1,2 can produce a diketone, while reduction can yield a diol .
Scientific Research Applications
(2R,3R,4R,5R)-1,2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and stereochemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which (2R,3R,4R,5R)-1,2 exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity. The pathways involved can include signal transduction pathways where the compound acts as a ligand or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other stereoisomers with different configurations at the chiral centers, such as (2S,3S,4S,5S)-1,2. These compounds may have different physical and chemical properties due to their different stereochemistry .
Uniqueness
The uniqueness of (2R,3R,4R,5R)-1,2 lies in its specific configuration, which can result in different reactivity and interactions compared to its stereoisomers. This makes it particularly valuable in applications where stereochemistry is crucial, such as in the development of chiral drugs .
Properties
IUPAC Name |
[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGUACWWXGPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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